molecular formula C15H17NO3S B3434518 Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate CAS No. 952959-61-4

Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate

Cat. No.: B3434518
CAS No.: 952959-61-4
M. Wt: 291.4 g/mol
InChI Key: XPAAVVPWAYMCCI-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate (CAS: 952959-61-4) is a thiophene-based derivative with the molecular formula C₁₅H₁₇NO₃S and a molecular weight of 291.36 g/mol . Its structure features a 2-methoxy-5-methylphenyl substituent at the C-4 position of the thiophene ring and an ethyl ester group at C-2. Key physicochemical properties include a calculated XlogP of 4.0 (indicating high lipophilicity) and a topological polar surface area of 89.8 Ų, suggesting moderate solubility . This compound is of interest in medicinal chemistry due to its structural similarity to bioactive thiophene derivatives.

Properties

IUPAC Name

ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-4-19-15(17)13-11(8-20-14(13)16)10-7-9(2)5-6-12(10)18-3/h5-8H,4,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAAVVPWAYMCCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=C(C=CC(=C2)C)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701166856
Record name Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

952959-61-4
Record name Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=952959-61-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)-3-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701166856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions often include solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiophene derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to active sites of enzymes, blocking their activity and thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Ethyl 2-amino-4-(p-chlorophenyl)thiophene-3-carboxylate (3e)
  • Structure : The phenyl ring at C-4 is substituted with a para-chloro group instead of 2-methoxy-5-methyl.
  • Activity : Exhibits broad-spectrum antibacterial activity against S. aureus and E. coli .
  • Key Difference : The electron-withdrawing chloro group enhances membrane penetration but reduces solubility compared to the methoxy group in the target compound.
Ethyl 2-amino-5-(4-chlorophenyl)-4-(3-trifluoromethylphenyl)thiophene-3-carboxylate (56)
  • Structure : Features a trifluoromethyl group at the phenyl ring’s meta position and a chloro group at C-3.
  • Activity : Demonstrates high potency (EC₅₀ = 6.6 µM) in receptor binding assays .
  • Key Difference : The trifluoromethyl group increases metabolic stability and electron-withdrawing effects, contrasting with the electron-donating methoxy group in the target compound.
Ethyl 2-amino-4-(3,4-dimethylphenyl)thiophene-3-carboxylate
  • Structure : Contains a 3,4-dimethylphenyl substituent.

Biological Activity

Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C17H18N2O4S
  • Molecular Weight : 378.40 g/mol
  • CAS Number : 308831-93-8

The biological activity of this compound has been linked to several mechanisms, primarily involving its interaction with various biological pathways:

  • Anticancer Activity : Studies have indicated that derivatives of thiophene compounds can exhibit significant cytotoxic effects against cancer cell lines. For instance, certain derivatives have shown IC50 values in the low micromolar range, indicating potent activity against various cancer types by inhibiting tubulin polymerization and arresting the cell cycle at the G2/M phase .
  • Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit the release of pro-inflammatory cytokines such as TNF-alpha, which is crucial in inflammatory responses. This effect is mediated through inhibition of key signaling pathways like p38 MAPK, which plays a significant role in inflammation .
  • Antimicrobial Properties : this compound exhibits antimicrobial activity against various pathogens. In vitro studies have shown effective inhibition zones and minimum inhibitory concentrations (MICs) against bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies

  • Cytotoxicity Studies :
    • A study evaluated the cytotoxic effects of ethyl thiophene derivatives on several cancer cell lines, including non-small cell lung cancer (NCI-H23) and colon cancer (HCT-15). The results indicated a significant reduction in cell viability with IC50 values ranging from 0.08 to 12.07 mM for different derivatives .
  • Inflammation Models :
    • In animal models, the compound was assessed for its ability to reduce inflammation markers following LPS stimulation. The results showed a notable decrease in TNF-alpha levels, supporting its anti-inflammatory potential .
  • Antimicrobial Activity :
    • The compound's effectiveness against Staphylococcus aureus and Staphylococcus epidermidis was tested, revealing MIC values as low as 0.22 to 0.25 μg/mL for some derivatives, indicating strong bactericidal action .

Data Tables

Activity TypeTest Organism/Cell LineIC50/MIC ValueReference
CytotoxicityNCI-H23 (lung cancer)0.08–12.07 mM
Anti-inflammatoryLPS-stimulated macrophagesSignificant reduction
AntimicrobialStaphylococcus aureus0.22–0.25 μg/mL

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate
Reactant of Route 2
Ethyl 2-amino-4-(2-methoxy-5-methylphenyl)thiophene-3-carboxylate

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